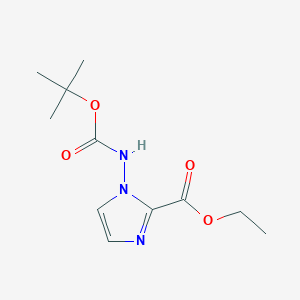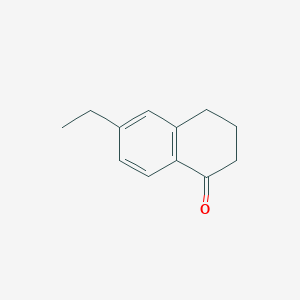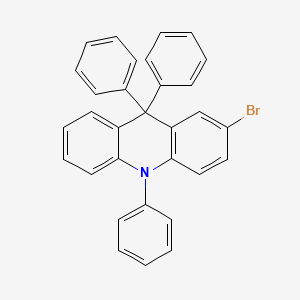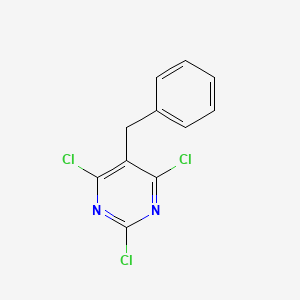
ethyl 1-((tert-butoxycarbonyl)amino)-1H-imidazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-((tert-butoxycarbonyl)amino)-1H-imidazole-2-carboxylate is a compound that features an imidazole ring, a tert-butoxycarbonyl (Boc) protecting group, and an ethyl ester. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-((tert-butoxycarbonyl)amino)-1H-imidazole-2-carboxylate typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved by reacting the amino group with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The imidazole ring is then introduced through a series of reactions involving the appropriate starting materials and reagents.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which allow for efficient and sustainable synthesis of tert-butyl esters . These systems provide better control over reaction conditions and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-((tert-butoxycarbonyl)amino)-1H-imidazole-2-carboxylate undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride is often used for the reduction of Boc-protected compounds.
Substitution: Trifluoroacetic acid in dichloromethane is commonly used for the removal of the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 1-((tert-butoxycarbonyl)amino)-1H-imidazole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 1-((tert-butoxycarbonyl)amino)-1H-imidazole-2-carboxylate involves the protection of the amino group with the Boc group, which prevents unwanted reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule . The imidazole ring can participate in various chemical reactions, making the compound versatile in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-((tert-butoxycarbonyl)amino)-1H-imidazole-4-carboxylate: Similar structure but with the carboxylate group at a different position on the imidazole ring.
Ethyl 1-((tert-butoxycarbonyl)amino)-1H-pyrazole-2-carboxylate: Contains a pyrazole ring instead of an imidazole ring.
Ethyl 1-((tert-butoxycarbonyl)amino)-1H-triazole-2-carboxylate: Features a triazole ring in place of the imidazole ring.
Uniqueness
Ethyl 1-((tert-butoxycarbonyl)amino)-1H-imidazole-2-carboxylate is unique due to its specific combination of the Boc-protected amino group and the imidazole ring, which provides stability and reactivity in organic synthesis. This makes it a valuable compound for the preparation of peptides and other complex molecules.
Properties
Molecular Formula |
C11H17N3O4 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]imidazole-2-carboxylate |
InChI |
InChI=1S/C11H17N3O4/c1-5-17-9(15)8-12-6-7-14(8)13-10(16)18-11(2,3)4/h6-7H,5H2,1-4H3,(H,13,16) |
InChI Key |
BEVJSSPUWZLFHP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=CN1NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl 4-(2,7-dichloropyrido[4,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B13931966.png)
![2-(3-Oxetanyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B13931968.png)
![5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13931969.png)
![3-((Methylthio)methyl)-2-oxa-8-azaspiro[4.5]decane](/img/structure/B13931976.png)
![Benzoic acid, 4-[[2-(acetylamino)-4-[bis(3-methoxy-3-oxopropyl)amino]phenyl]azo]-, methyl ester](/img/structure/B13931983.png)



![3-Thiophenecarboxamide, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-](/img/structure/B13932002.png)
![Benzenamine, 4-[[2-chloro-4-[(4-methyl-2-nitrophenyl)azo]phenyl]azo]-2-methyl-](/img/structure/B13932005.png)


